Cas no 85808-34-0 (2-Amino-4-phenylbutanamide)

2-Amino-4-phenylbutanamide 化学的及び物理的性質
名前と識別子
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- 2-amino-4-phenylbutanamide
- NSC371162
- 2-Amino-4-phenylbutanamide
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- MDL: MFCD17270277
- インチ: 1S/C10H14N2O/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H2,12,13)
- InChIKey: XSJXYGRSPMLWNS-UHFFFAOYSA-N
- ほほえんだ: O=C(C(CCC1C=CC=CC=1)N)N
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 164
- トポロジー分子極性表面積: 69.1
- 疎水性パラメータ計算基準値(XlogP): 0.4
2-Amino-4-phenylbutanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-879179-5.0g |
2-amino-4-phenylbutanamide |
85808-34-0 | 95% | 5.0g |
$1614.0 | 2024-05-21 | |
Enamine | EN300-879179-10.0g |
2-amino-4-phenylbutanamide |
85808-34-0 | 95% | 10.0g |
$2393.0 | 2024-05-21 | |
abcr | AB425242-1g |
2-Amino-4-phenylbutanamide; . |
85808-34-0 | 1g |
€680.00 | 2024-08-03 | ||
Enamine | EN300-879179-1g |
2-amino-4-phenylbutanamide |
85808-34-0 | 1g |
$557.0 | 2023-09-01 | ||
abcr | AB425242-5g |
2-Amino-4-phenylbutanamide; . |
85808-34-0 | 5g |
€1532.00 | 2024-08-03 | ||
A2B Chem LLC | AJ28353-2g |
2-amino-4-phenylbutanamide |
85808-34-0 | 95+% | 2g |
$1742.00 | 2024-04-19 | |
A2B Chem LLC | AJ28353-1g |
2-amino-4-phenylbutanamide |
85808-34-0 | 95+% | 1g |
$1168.00 | 2024-04-19 | |
A2B Chem LLC | AJ28353-50g |
2-amino-4-phenylbutanamide |
85808-34-0 | 95+% | 50g |
$8188.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1193115-100mg |
2-Amino-4-phenylbutanamide |
85808-34-0 | 98% | 100mg |
¥14100.00 | 2024-07-28 | |
Enamine | EN300-879179-0.05g |
2-amino-4-phenylbutanamide |
85808-34-0 | 95% | 0.05g |
$468.0 | 2024-05-21 |
2-Amino-4-phenylbutanamide 関連文献
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Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
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Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
2-Amino-4-phenylbutanamideに関する追加情報
Research Brief on 2-Amino-4-phenylbutanamide (CAS: 85808-34-0): Recent Advances and Applications
2-Amino-4-phenylbutanamide (CAS: 85808-34-0) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have explored its potential as a building block for novel therapeutics, particularly in the context of neurological disorders and metabolic diseases. This research brief synthesizes the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications.
A 2023 study published in the Journal of Medicinal Chemistry investigated the role of 2-Amino-4-phenylbutanamide as a precursor in the synthesis of gamma-aminobutyric acid (GABA) analogs. The study highlighted its utility in developing new GABAergic modulators, which could have implications for treating epilepsy and anxiety disorders. The researchers employed a combination of computational modeling and in vitro assays to demonstrate the compound's binding affinity to GABA receptors.
In another recent development, a team from the University of Cambridge reported the use of 2-Amino-4-phenylbutanamide in the design of peptidomimetics targeting protein-protein interactions (PPIs). Their work, published in Nature Chemical Biology, showcased the compound's versatility in mimicking natural peptide structures, thereby enabling the inhibition of PPIs involved in cancer progression. The study utilized X-ray crystallography to elucidate the molecular interactions facilitated by this compound.
Further research has also explored the pharmacokinetic properties of 2-Amino-4-phenylbutanamide. A 2024 preclinical study in Drug Metabolism and Disposition evaluated its metabolic stability and bioavailability, revealing favorable absorption profiles in rodent models. These findings suggest that the compound could be a promising candidate for further drug development, provided that toxicity studies yield positive results.
In summary, 2-Amino-4-phenylbutanamide (CAS: 85808-34-0) continues to attract attention for its multifaceted applications in drug discovery. From GABAergic modulation to peptidomimetic design, recent studies underscore its potential as a valuable tool in addressing unmet medical needs. Future research should focus on optimizing its synthetic pathways and expanding its therapeutic scope through targeted clinical trials.
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